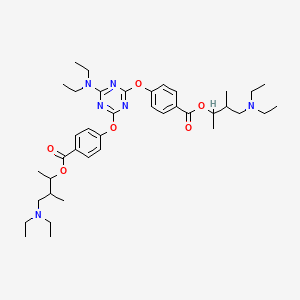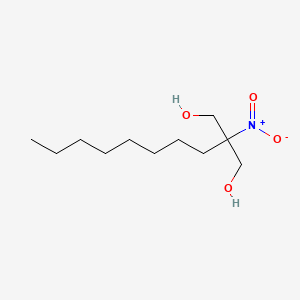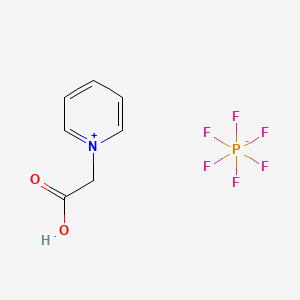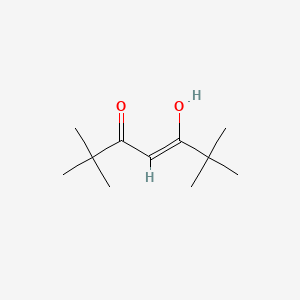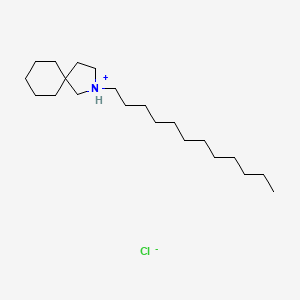![molecular formula C10H8N2 B13774730 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene CAS No. 83721-67-9](/img/structure/B13774730.png)
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene is a complex organic compound with a unique structure consisting of multiple fused rings, including nitrogen atoms
Métodos De Preparación
The synthesis of 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This process involves the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination . Industrial production methods may involve similar high-temperature reactions with precise control over reaction conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene can be compared with other similar compounds, such as:
Cyclopentanaphthalene: Similar in structure but lacks the nitrogen atoms present in this compound.
Indene-based bicyclic isomers: These compounds share some structural features but differ in their specific ring arrangements and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
83721-67-9 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1,12-diazatetracyclo[5.4.1.04,12.08,11]dodeca-2,4,6,8(11)-tetraene |
InChI |
InChI=1S/C10H8N2/c1-3-10-8-2-4-9(8)11-6-5-7(1)12(10)11/h1,3,5-6H,2,4H2 |
Clave InChI |
JYEBBBWAMNUSNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C3=CC=C4N3N2C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)

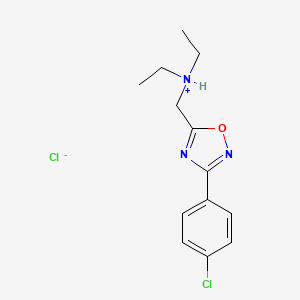

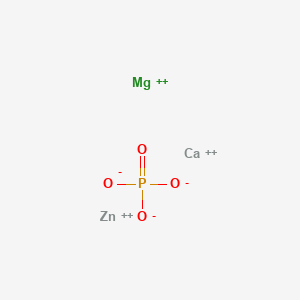
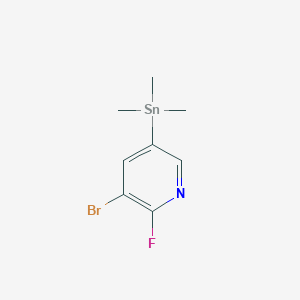
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
